2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL
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Overview
Description
2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that features a quinoline core substituted with a bromo-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves a multi-step process. One common method starts with the bromination of 2,5-dimethoxyaniline to form 5-bromo-2,3-dimethoxyaniline. This intermediate is then subjected to a Heck reaction with 8-hydroxyquinoline to yield the final product. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL
- 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-6-OL
- 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-4-OL
Uniqueness
The unique substitution pattern on the quinoline core of this compound imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(E)-2-(5-bromo-2,3-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-17-11-14(20)10-13(19(17)24-2)7-9-15-8-6-12-4-3-5-16(22)18(12)21-15/h3-11,22H,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWCBHIAKSFMSN-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC2=NC3=C(C=CC=C3O)C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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